N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzothiadiazole moiety, and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidin-4-ylmethanol with methylsulfonyl chloride to form (1-(methylsulfonyl)piperidin-4-yl)methanol . This intermediate is then subjected to further reactions to introduce the benzothiadiazole and sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring and benzothiadiazole moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The specific pathways involved depend on the biological context and the target enzymes.
Comparison with Similar Compounds
Similar Compounds
(1-(methylsulfonyl)piperidin-4-yl)methanol: A related compound with similar structural features.
N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: Another compound with a piperidine ring and sulfonamide groups.
Uniqueness
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of the benzothiadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N4O4S3 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O4S3/c1-22(17,18)16-7-5-9(6-8-16)15-23(19,20)11-4-2-3-10-12(11)14-21-13-10/h2-4,9,15H,5-8H2,1H3 |
InChI Key |
RHSPKLDSGYQEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
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